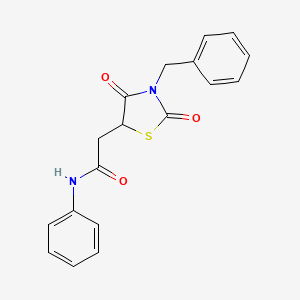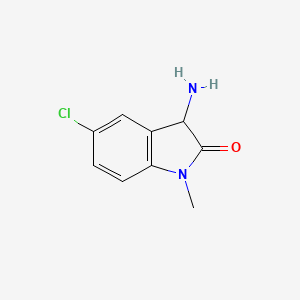![molecular formula C9H17N B2442564 methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine CAS No. 1506915-69-0](/img/structure/B2442564.png)
methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine is a compound with a unique bicyclic structure.
Mechanism of Action
Target of Action
The primary targets of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Mode of Action
The mode of action of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Biochemical Pathways
The specific biochemical pathways affected by N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Result of Action
The molecular and cellular effects of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-Methyl-1-(3-methyl-3-bicyclo[31It’s known that the compound is a derivative of bicyclo[310]hexanes , which are prevalent scaffolds in natural products and synthetic bioactive compounds . These compounds are often used as building blocks for medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes, including methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine, can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This method involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation, which provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves the efficient synthesis of both reaction partners, granting fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .
Chemical Reactions Analysis
Types of Reactions
methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . These conditions facilitate the formation of important building blocks for medicinal chemistry .
Major Products Formed
The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters . These products are significant in the field of medicinal chemistry due to their potential bioactivities .
Scientific Research Applications
methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex molecules with potential bioactivities.
Biology: Its unique structure makes it a valuable intermediate in the synthesis of bioactive compounds.
Medicine: The compound’s derivatives are being explored for their potential in treating psychiatric disorders and cancer.
Industry: The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Crispatene: A natural product with a similar bicyclic structure, isolated from marine sources.
Cycloeudesmol: Another natural product with a bicyclic structure, known for its bioactivities.
Laurinterol: A marine-derived sesquiterpene with a bicyclic structure and potent bioactivities.
Eli Lilly’s glutamate derivative: A synthetic drug with a similar structure, used for treating psychiatric disorders.
Arglabin derivative: A synthetic compound with a bicyclic structure, explored for its potential in cancer treatment.
Uniqueness
methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine stands out due to its highly diastereoselective synthesis and the ability to form valuable bicyclic scaffolds with three contiguous stereocenters . This uniqueness makes it a promising candidate for various applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
N-methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(6-10-2)4-7-3-8(7)5-9/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECUQHNWPFXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC2C1)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(But-2-yn-1-yl)(cyano)amino]-2-fluorobenzonitrile](/img/structure/B2442486.png)


![N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-2-(pyridin-3-yl)acetamide](/img/structure/B2442492.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2442496.png)
![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)

![Ethyl 2-[2-methyl-4-(4-nitrophenyl)-3-oxo-1,2,4-oxadiazolan-5-yl]acetate](/img/structure/B2442501.png)
![N-[2,2-Difluoro-2-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2442502.png)
![Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate](/img/structure/B2442503.png)
